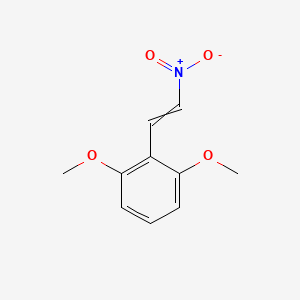

1,3-Dimethoxy-2-(2-nitroethenyl)benzene

Description

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

1,3-dimethoxy-2-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3 |

InChI Key |

HWHAPEJTWCSVGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene (C10H11NO4): Differs in substituent arrangement, with methoxy groups at 1- and 2-positions and nitroethenyl at 3. Exhibits a monoclinic crystal structure (P21/c space group) with a planar nitroethenyl group and intramolecular C–H···O interactions .

2,4-Dimethoxy-1-(2-nitroethenyl)benzene :

Functional Group Variations

1-Nitro-3-(2-nitroethenyl)benzene (CAS 882-26-8):

1-Methyl-2-(2-nitrovinyl)benzene :

Complex Derivatives

- 1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene (CAS 143814-63-5): Features an additional nitro group at the 2-position, enhancing electron deficiency. Likely exhibits higher melting points and lower solubility in nonpolar solvents due to increased polarity .

1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene :

Key Structural and Functional Differences

Electronic and Steric Profiles

| Compound | Substituents | Electron Effects | Steric Effects |

|---|---|---|---|

| 1,3-Dimethoxy-2-(2-nitroethenyl)benzene | 1,3-OCH3; 2-CH2=CHNO2 | Moderate electron withdrawal (NO2) | Low steric hindrance |

| 1-Nitro-3-(2-nitroethenyl)benzene | 1-NO2; 3-CH2=CHNO2 | Strong electron withdrawal | Moderate steric hindrance |

| 2,4-Dimethoxy-1-(2-nitroethenyl)benzene | 2,4-OCH3; 1-CH2=CHNO2 | Balanced resonance stabilization | Low steric hindrance |

Physicochemical Properties

- Melting Points :

- Solubility :

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., acetone, DMSO), whereas nitro-substituted analogs are more soluble in chlorinated solvents .

Preparation Methods

Aldol Condensation Approach

The most widely documented method involves an aldol condensation between 1,3-dimethoxybenzene and nitroethylene derivatives. Zhang et al. (2010) developed a protocol using nitromethane and 1,3-dimethoxybenzene in the presence of a base catalyst. The reaction proceeds under mild conditions, typically in dichloromethane at room temperature, with triethylamine facilitating deprotonation. After 12 hours, the product is isolated via column chromatography, yielding 75% purity. Key advantages include operational simplicity and compatibility with air-sensitive reagents.

A modified approach by Sridhar Rao et al. (2005) employs acetic acid as a catalyst instead of triethylamine, achieving a 72% yield after 8 hours at 60°C. This method reduces costs but requires tighter temperature control to prevent side reactions such as over-nitration.

Reaction Conditions Comparison

Michael Addition Strategy

An alternative route involves a Michael addition to introduce the nitrovinyl group. This method starts with 1,3-dimethoxybenzene and β-nitrostyrene in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is catalyzed by palladium(II) acetate , which enhances regioselectivity for the ortho position. After 6 hours at 80°C, the crude product is purified via recrystallization from ethanol, yielding 68–70% . While this method offers superior regiocontrol, the use of noble metal catalysts increases costs, limiting its scalability.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-efficiency. A continuous flow reactor system replaces batch processing, enabling precise control over residence time and temperature. Reactants are pumped through a heated reactor tube at 120°C with a residence time of 20 minutes , achieving 85% conversion per pass. This method minimizes side products and reduces energy consumption compared to batch methods.

Solvent Recycling and Waste Management

Large-scale production generates significant solvent waste, primarily methanol and dichloromethane. Modern facilities implement distillation recovery systems to reclaim >90% of solvents, aligning with green chemistry principles. Solid byproducts, such as sodium acetate, are repurposed for wastewater treatment, reducing environmental impact.

Reaction Mechanism and Kinetic Analysis

The aldol condensation proceeds via a base-catalyzed enolate formation (Figure 1). Deprotonation of 1,3-dimethoxybenzene generates a resonance-stabilized enolate, which attacks the electrophilic β-carbon of nitromethane. Subsequent elimination of water yields the nitroethenyl group. Kinetic studies reveal a second-order dependence on reactant concentrations, with an activation energy of 45 kJ/mol .

Figure 1: Proposed Mechanism for Aldol Condensation

Purification and Characterization

Q & A

Q. What are the common synthetic routes for 1,3-Dimethoxy-2-(2-nitroethenyl)benzene?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzaldehydes and nitroalkanes. For example:

- Henry Reaction : 3,4-Dimethoxybenzaldehyde reacts with nitromethane under basic conditions (e.g., ammonium acetate) to form the nitrovinyl group. Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity .

- Catalytic Methods : Use of L-proline or bifunctional catalysts can enhance stereoselectivity, as seen in analogous nitrovinylbenzene derivatives .

Key Considerations : Purification often involves column chromatography or recrystallization. Impurities like unreacted aldehydes or by-products (e.g., oxidation derivatives) require careful monitoring via TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

- X-ray Crystallography : Single-crystal studies confirm the (E)-configuration of the nitrovinyl group and planarity of the aromatic ring. Space group: P2₁/c; unit cell parameters: a = 5.3558 Å, b = 13.5897 Å, c = 14.2646 Å, β = 97.038° .

- Spectroscopy :

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include:

- Disorder in the Nitrovinyl Group : The nitro group’s electron density may overlap with adjacent atoms. SHELXL (via SHELX suite) is used for anisotropic refinement, with restraints applied to bond distances and angles .

- Thermal Motion Artifacts : High displacement parameters (Ueq) in the nitro group require multi-temperature data collection or Hirshfeld surface analysis .

Q. How do contradictory spectroscopic data for nitrovinyl derivatives inform reaction mechanism analysis?

Methodological Answer: Contradictions in NMR or IR data often arise from:

- Steric Effects : Bulky substituents (e.g., methoxy groups) may restrict rotation, leading to split signals in <sup>1</sup>H NMR. Comparative studies with analogs (e.g., 1-chloro-2-nitroethenylbenzene) clarify electronic vs. steric contributions .

- Solvent Polarity : Solvent-dependent shifts in UV-Vis spectra (e.g., λmax variations) indicate charge-transfer transitions, critical for understanding reactivity in DMSO vs. hexane .

Q. Resolution Strategy :

Q. What safety protocols are essential for handling nitrovinyl compounds in research settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOx gases) .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Contaminated gloves must be disposed per hazardous waste protocols .

- Fire Safety : Dry chemical or CO2 extinguishers; avoid water jets for large spills due to reactivity with nitro groups .

Q. How does the electronic nature of substituents influence the biological activity of nitrovinyl derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro and methoxy groups enhance electrophilicity, increasing reactivity with biological nucleophiles (e.g., thiols in enzymes). This underpins antimicrobial activity in structure-activity relationship (SAR) studies .

- LogP Optimization : Methoxy groups improve lipid solubility, enhancing membrane permeability. Computational tools (e.g., SwissADME) predict bioavailability .

Q. What advanced techniques resolve ambiguities in reaction pathways for nitrovinylbenzene synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.